sodium borohydride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of borol typically involves the reaction of boron trichloride with cyclopentadiene in the presence of a base. This reaction proceeds through the formation of a boron-carbon bond, resulting in the formation of borol . The reaction conditions often require an inert atmosphere and low temperatures to prevent the decomposition of the intermediate products.
Industrial Production Methods
similar boron-containing compounds are produced through high-temperature reduction of boron compounds with hydrogen or other reducing agents .
Chemical Reactions Analysis
Types of Reactions
sodium borohydride undergoes a variety of chemical reactions, including:
Oxidation: this compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction of borol leads to the formation of borole dianions, which exhibit aromaticity.
Substitution: This compound can undergo electrophilic substitution reactions, where the boron atom is replaced by other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, halogens, and various oxidizing agents. The reactions typically occur under mild conditions, but the specific conditions depend on the desired product .
Major Products Formed
The major products formed from these reactions include boronic acids, boronates, and borole dianions. These products are valuable intermediates in organic synthesis and materials science .
Scientific Research Applications
sodium borohydride and its derivatives have found applications in various fields of scientific research:
Mechanism of Action
The mechanism of action of borol involves its ability to act as a Lewis acid, accepting electron pairs from nucleophiles. This property allows borol to participate in various chemical reactions, forming stable complexes with other molecules . The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
sodium borohydride is unique among similar compounds due to its antiaromaticity and high reactivity. Similar compounds include:
Cyclopentadiene: A hydrocarbon with similar ring structure but lacks boron’s unique electronic properties.
Pyrrole: A nitrogen-containing heterocycle with aromatic properties.
Furan: An oxygen-containing heterocycle with aromatic properties.
This compound’s uniqueness lies in its electronic properties and reactivity, which are not observed in its structural analogs .
Properties
Molecular Formula |
BNa |
---|---|
Molecular Weight |
33.80 g/mol |
IUPAC Name |
sodium;boron(1-) |
InChI |
InChI=1S/B.Na/q-1;+1 |
InChI Key |
ODGROJYWQXFQOZ-UHFFFAOYSA-N |
Canonical SMILES |
[B-].[Na+] |
Origin of Product |
United States |
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